molecular formula C7H8N2O B12284133 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B12284133
M. Wt: 136.15 g/mol
InChI Key: UWZMNUBTEHMUQP-UHFFFAOYSA-N
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Description

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H8N2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with an ethynylating agent under controlled conditions. One common method involves the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce ethyl-substituted pyrazoles .

Scientific Research Applications

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both ethynyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-ethynyl-3-methoxy-1-methylpyrazole

InChI

InChI=1S/C7H8N2O/c1-4-6-5-9(2)8-7(6)10-3/h1,5H,2-3H3

InChI Key

UWZMNUBTEHMUQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C#C

Origin of Product

United States

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